(3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Description
IUPAC Naming and Structural Isomerism
The IUPAC name for (3-methoxypropyl)[(3-methylphenyl)methyl]amine is 3-methoxy-N-[(3-methylphenyl)methyl]propan-1-amine . This nomenclature reflects the compound’s two primary substituents: a 3-methoxypropyl chain and a 3-methylbenzyl group attached to the nitrogen atom of the amine.
Structural isomerism in this compound arises from two potential sources:
- Positional isomerism : Variations in the methyl group’s position on the benzene ring (e.g., 2-methyl or 4-methyl isomers) would yield distinct compounds. For example, the 2-methyl derivative is documented as 3-methoxy-N-[(2-methylphenyl)methyl]propan-1-amine .
- Functional group isomerism : Alternative arrangements of the methoxy group on the propyl chain (e.g., 2-methoxypropyl) could produce isomers, though such variants are not explicitly reported in the literature.
Molecular Formula and Atomic Composition
The molecular formula of the compound is C₁₂H₁₉NO , with a molecular weight of 193.28 g/mol . The atomic composition and weight percentages are calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) | Weight % |
|---|---|---|---|---|
| Carbon | 12 | 12.011 | 144.132 | 74.57% |
| Hydrogen | 19 | 1.008 | 19.152 | 9.91% |
| Nitrogen | 1 | 14.007 | 14.007 | 7.25% |
| Oxygen | 1 | 15.999 | 15.999 | 8.28% |
Table 1: Atomic composition and weight percentages derived from computational analysis.
The methoxypropyl chain contributes 44.07 g/mol (22.8% of total weight), while the 3-methylbenzyl group accounts for 105.17 g/mol (54.4%).
Synoptic Representation of Functional Groups
The compound features three critical functional groups:
- Primary amine (-NH-) : Central to the molecule, connecting the methoxypropyl and 3-methylbenzyl moieties.
- Methoxy group (-OCH₃) : Located on the terminal carbon of the propyl chain, influencing polarity and solubility.
- Methyl-substituted benzyl group : A toluene-derived aromatic system with a methyl group at the 3-position, contributing to hydrophobic interactions.
The interplay of these groups defines the compound’s physicochemical properties, such as a calculated logP (octanol-water partition coefficient) of 2.8 , indicating moderate lipophilicity.
Comparative Analysis with Analogues
Comparative evaluation with structurally related compounds highlights the impact of substituent modifications:
Table 2: Structural and molecular comparisons with analogues.
- Steric Effects : The 3-methylbenzyl group introduces steric hindrance compared to unsubstituted benzyl analogues, potentially reducing reactivity at the amine site.
- Electronic Effects : The electron-donating methoxy group increases electron density on the propyl chain, contrasting with electron-withdrawing groups in amphetamine derivatives.
- Solubility Trends : The presence of both hydrophobic (methylbenzyl) and polar (methoxy, amine) groups creates amphiphilic behavior, distinct from purely nonpolar analogues like 3-methoxypropylamine.
Properties
IUPAC Name |
3-methoxy-N-[(3-methylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-11-5-3-6-12(9-11)10-13-7-4-8-14-2/h3,5-6,9,13H,4,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRMWZZFTGEUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Drug Development
- (3-Methoxypropyl)[(3-methylphenyl)methyl]amine serves as a versatile intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs with specific therapeutic effects.
Synthetic Pathways
- Several synthetic routes can be employed to produce this compound, each with distinct advantages regarding yield and purity. Common methods include:
- Alkylation Reactions : Utilizing alkyl halides to introduce the methoxypropyl group.
- Reductive Amination : Converting ketones or aldehydes into amines using this compound as a reagent.
Pharmacological Potential
- Preliminary studies indicate that this compound may exhibit notable biological activities, including:
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines, suggesting a role in cancer therapy.
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially reducing tumor growth by disrupting cancer cell metabolism.
Case Studies
- Case Study 1: Anti-Cancer Efficacy
- A study assessed the effects of this compound on human glioma cells, revealing significant inhibition of cell proliferation and induction of apoptosis via caspase activation pathways. This suggests its viability as a candidate for glioma treatment.
- Case Study 2: Enzyme Interaction
- Another investigation focused on its interactions with enzymes related to cancer progression. The results indicated that this compound effectively inhibited these enzymes, leading to reduced metabolic support for tumors.
Future Research Directions
Further research is necessary to fully elucidate the therapeutic potential and mechanisms of action of this compound. Key areas for future exploration include:
- In Vivo Studies : More comprehensive animal studies are required to confirm efficacy and safety profiles.
- Mechanistic Studies : Understanding the precise biochemical pathways through which this compound exerts its effects will aid in optimizing its use in drug development.
- Formulation Development : Investigating various formulations could enhance bioavailability and therapeutic outcomes.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares (3-Methoxypropyl)[(3-methylphenyl)methyl]amine with structurally related amines, highlighting key differences in substituents, molecular weight, and applications:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Applications/Findings | References |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₉NO | 193.29 (calc.) | 3-methylphenyl, 3-methoxypropyl | Potential agrochemical/pharmacological use (inferred) | |
| (4-Ethylphenyl)methylamine | C₁₃H₂₁NO | 207.31 | 4-ethylphenyl, 3-methoxypropyl | Research intermediate | |
| 2-(4-Methoxyphenyl)ethylamine | C₁₃H₂₁NO₂ | 223.31 | 4-methoxyphenethyl, 3-methoxypropyl | Biochemical research | |
| (3,4-Dimethylphenyl)methylamine | C₁₃H₂₁NO | 207.31 | 3,4-dimethylphenyl, 3-methoxypropyl | Increased lipophilicity | |
| (Cyclohex-3-en-1-yl)methyl(3-methoxypropyl)amine | C₁₁H₂₁NO | 183.29 | Cyclohexene, 3-methoxypropyl | Pharmaceutical intermediate (NLT 97% purity) |
Key Observations :
- Polarity : The 3-methoxypropyl chain introduces polarity, which may enhance solubility in aqueous environments compared to purely alkyl-substituted analogs .
- Hybrid Structures: Incorporation of non-aromatic groups (e.g., cyclohexene in ) reduces aromatic stacking interactions, altering binding affinities in biological systems.
Preparation Methods
Catalytic Amination of 3-Methoxypropanol
- Raw Materials: 3-Methoxypropanol, ammonia, hydrogen
- Catalyst: Cu-Co/Al2O3-zeolite composite with specific metal weight ratios (Cu: 0.1–50%, Co: 0.5–60%, Ru: 0.001–0.1%, Mg: 0.001–5.7%, Cr: 0.01–15%, balance Al)
- Conditions: Pressure from atmospheric to 5.0 MPa, temperature range 50–360 °C, liquid hourly space velocity (LHSV) 0.1–3.0 h⁻¹, ammonia to alcohol molar ratio 1.0–15.0:1, hydrogen to alcohol molar ratio 0.1–10.0:1
- Process: 3-Methoxypropanol is preheated and vaporized with ammonia and hydrogen, then passed through the catalyst bed under controlled conditions to yield 3-methoxypropyl amine with high efficiency.
| Parameter | Value Range |
|---|---|
| Pressure | 0.1–5.0 MPa |
| Temperature | 50–360 °C |
| LHSV | 0.1–3.0 h⁻¹ |
| Ammonia:Alcohol Molar Ratio | 1.0–15.0:1 |
| Hydrogen:Alcohol Molar Ratio | 0.1–10.0:1 |
| Catalyst Composition (wt%) | Cu 0.1–50, Co 0.5–60, Ru 0.001–0.1, Mg 0.001–5.7, Cr 0.01–15, Al balance |
Functionalization of Benzylamine Derivative
The other key component, (3-methylphenyl)methylamine, can be synthesized or sourced as a benzylamine derivative with a methyl substituent at the meta position on the phenyl ring. This intermediate is often prepared by:
- Reduction of corresponding nitro compounds
- Reductive amination of 3-methylbenzaldehyde with ammonia or amine sources
Coupling to Form this compound
The final step involves linking the 3-methoxypropyl amine with the (3-methylphenyl)methyl moiety. Common methods include:
- Alkylation: Using alkyl halides or tosylates derived from 3-methoxypropanol or its derivatives to alkylate the benzylamine nitrogen.
- Reductive Amination: Condensation of 3-methoxypropanal with (3-methylphenyl)methylamine followed by reduction.
These reactions are generally conducted under controlled conditions to avoid side reactions such as over-alkylation or polymerization.
Analytical and Research Findings
- The catalytic amination process for 3-methoxypropyl amine demonstrates high selectivity and yield under optimized conditions, with the Cu-Co/Al2O3-zeolite catalyst showing excellent stability and activity.
- The purity of intermediates and final products is typically verified by NMR, IR, and mass spectrometry.
- Safety data for related compounds indicate the necessity for handling under inert atmosphere and moisture exclusion to prevent degradation.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Methoxypropyl)[(3-methylphenyl)methyl]amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination between 3-methoxypropylamine and 3-methylbenzaldehyde. Optimize reaction conditions by:
- Solvent selection : Use methanol or ethanol for improved solubility of intermediates .
- Catalyst : Employ sodium cyanoborohydride (NaBH3CN) in acidic conditions (pH ~5-6) to favor selective reduction of the imine intermediate .
- Temperature : Maintain 40–60°C to balance reaction rate and byproduct formation .
Q. Which analytical techniques are critical for verifying the compound’s purity and structural integrity?
- Key Methods :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 208.2) via ESI-MS .
- NMR : Analyze ¹H and ¹³C spectra to verify methoxypropyl (δ 3.3 ppm for OCH3) and methylbenzyl (δ 7.1–7.3 ppm for aromatic protons) moieties .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Precautions :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (acute toxicity Category 4) .
- Waste Disposal : Segregate acidic or basic waste streams and neutralize before disposal to avoid environmental contamination .
Advanced Research Questions
Q. How should researchers design experiments to investigate environmental degradation pathways of this compound?
- Experimental Framework :
- Abiotic Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) to simulate photolysis. Monitor degradation via LC-MS/MS and identify byproducts (e.g., demethylated derivatives) .
- Biotic Studies : Use soil microcosms inoculated with Pseudomonas spp. to assess microbial degradation. Measure half-life (t½) under aerobic/anaerobic conditions .
Q. What statistical methods are suitable for addressing variability in pharmacological data for this compound?
- Approaches :
- Randomized Block Design : Assign treatments (e.g., dose levels) to blocks (e.g., cell lines) to control for batch effects .
- ANOVA with Post Hoc Tests : Compare IC50 values across experimental groups (e.g., p < 0.05 via Tukey’s HSD) .
- Meta-Analysis : Aggregate data from replicate studies to identify outliers and validate dose-response trends .
Q. How can theoretical frameworks guide structure-activity relationship (SAR) studies for this amine?
- Strategy :
- Molecular Docking : Use software like AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT2A). Prioritize substituents (e.g., methoxy groups) that enhance binding affinity .
- QSAR Modeling : Derive predictive models using descriptors like polar surface area (PSA) and molar refractivity to optimize bioavailability .
Q. What methodologies resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?
- Resolution Steps :
- Interlaboratory Validation : Replicate measurements using standardized protocols (e.g., shake-flask method for logP) .
- Advanced Analytics : Employ DSC (differential scanning calorimetry) to verify melting points and rule out polymorphic variations .
- Theoretical Reconciliation : Cross-reference computational predictions (e.g., COSMO-RS for solubility) with empirical data to identify systematic errors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
